5-Methyl-2(5H)-furanone, also known as β-angelica lactone, is a substituted butenolide, a class of five-membered lactones with an endocyclic double bond. It serves as a valuable intermediate in organic synthesis and is recognized for its distinct sensory properties in the flavor and fragrance industry. The presence and position of the methyl group on the furanone ring are critical, imparting specific reactivity and chirality that distinguish it from other simple lactones like gamma-valerolactone (GVL) or the unsubstituted 2(5H)-furanone, making it a targeted choice for specialized chemical and flavor applications.
Substituting 5-Methyl-2(5H)-furanone with simpler analogs like the unsubstituted 2(5H)-furanone or saturated lactones such as gamma-valerolactone (GVL) is frequently unviable. The methyl group at the C5 position introduces a chiral center and fundamentally alters the molecule's steric and electronic profile. This structural feature dictates its diastereoselectivity in crucial cycloaddition reactions, a property absent in the unsubstituted parent compound. Furthermore, this specific structure is recognized by enzymes, enabling highly efficient kinetic resolutions to access enantiopure forms, a critical requirement for asymmetric synthesis that cannot be met by achiral or structurally different substitutes. In flavor applications, its unique nutty and caramel-like profile is distinct from the characteristics of other lactones, making substitution impossible without compromising the target sensory outcome.
The C5-methyl group in 5-Methyl-2(5H)-furanone acts as a critical stereodirecting element in intramolecular Diels-Alder reactions of the furan diene (IMDAF). In a model system for the synthesis of (+)-1,4-epoxycadinane, the precursor containing the 5-methylfuranone moiety cyclized to give the desired adduct with the methyl group in an equatorial position as the major diastereomer. This contrasts with analogous reactions using unsubstituted furan dienes, where selectivity is often lower or favors different isomers. This inherent selectivity makes the titled compound a superior precursor for complex targets where specific stereochemistry is required.
| Evidence Dimension | Diastereomeric Ratio (Equatorial:Axial Methyl Group) |
| Target Compound Data | Major diastereomer observed with equatorial methyl group |
| Comparator Or Baseline | Unsubstituted furan diene (lacks this specific stereocontrol element) |
| Quantified Difference | The presence of the methyl group enables high diastereoselectivity, avoiding mixtures that would form with an unsubstituted analog. |
| Conditions | Intramolecular Diels-Alder reaction of a furan diene, catalyzed by methylaluminum dichloride at -78°C. |
For synthesizing complex chiral molecules, this compound provides predictable stereochemical outcomes, reducing the need for costly isomeric separation and improving overall process efficiency.
The racemic 5-hydroxy derivative of 5-Methyl-2(5H)-furanone is an excellent substrate for lipase-catalyzed dynamic kinetic resolution, a process that allows for the theoretical 100% conversion of a racemate into a single enantiomer. Using lipase from Candida antarctica, the 5-hydroxy precursor was converted to the corresponding acetate with 100% conversion and an enantiomeric excess (ee) of 84%. A similar study on a related 5-acetoxy furanone achieved >99% ee at 90% conversion. This high efficiency is superior to standard kinetic resolutions, which are limited to a 50% maximum yield for a single enantiomer.
| Evidence Dimension | Conversion Efficiency and Enantiomeric Excess (ee) |
| Target Compound Data | Up to 100% conversion with 84% ee; related systems achieve >99% ee. |
| Comparator Or Baseline | Standard kinetic resolution (max 50% yield) |
| Quantified Difference | Up to a 2-fold increase in theoretical yield compared to standard resolution methods. |
| Conditions | Lipase PS (Amano) catalyzed acetylation with vinyl acetate in dichloromethane at 20-32°C. |
This compound provides an efficient, high-yield route to valuable, enantiomerically pure building blocks, making it a cost-effective choice for asymmetric synthesis workflows.
5-Methyl-2(5H)-furanone is characterized by a distinct flavor profile described as nutty, coconut-like, and caramel. This specific sensory character differentiates it from other common lactones used in flavoring. For example, the widely used bio-based solvent and flavor precursor, gamma-valerolactone (GVL), is typically described as having sweet, herbaceous, or coumarin-like notes. The unique profile of 5-Methyl-2(5H)-furanone makes it a non-interchangeable component for creating specific flavor experiences, particularly in baked goods, dairy, and confectionery products.
| Evidence Dimension | Organoleptic/Flavor Profile |
| Target Compound Data | Nutty, coconut, caramel |
| Comparator Or Baseline | Gamma-Valerolactone (GVL): Herbaceous, sweet, coumarin-like |
| Quantified Difference | Qualitatively distinct sensory profiles, making them non-substitutable for targeted flavor creation. |
| Conditions | Sensory panel evaluation in food and beverage applications. |
For flavorists and food technologists, procuring this specific compound is essential for achieving precise, high-quality nutty and caramel notes that cannot be replicated with more common lactone substitutes.
This compound is the material of choice when a synthetic route requires a Diels-Alder reaction with a furan diene where the stereochemistry at the C5 position must be precisely controlled. Its inherent ability to direct the formation of specific diastereomers, particularly those with an equatorial methyl group on the resulting cyclohexane ring, simplifies purification and increases the overall yield of the target molecule.
In workflows requiring enantiomerically pure chiral synthons, 5-Methyl-2(5H)-furanone is an ideal starting point. Its suitability for high-yield dynamic kinetic resolutions via biocatalysis allows for the efficient production of a single enantiomer from a racemic mixture, bypassing the 50% yield limit of traditional methods. This makes it a preferred precursor for pharmaceutical and fine chemical synthesis where chirality is paramount.
This furanone is specified in food and beverage formulations that require an authentic nutty, toasted, or caramel flavor note. Its unique sensory profile is not adequately replicated by other common lactones like GVL. Therefore, it is procured specifically for applications in bakery, confectionery, and dairy products where this distinct organoleptic character is a key product attribute.